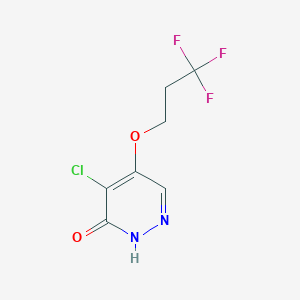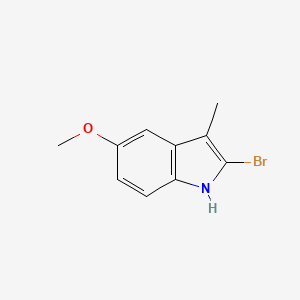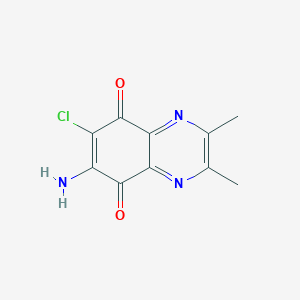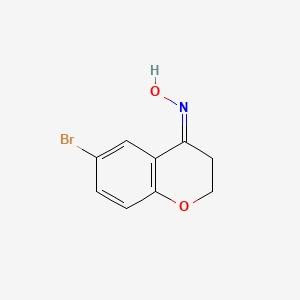
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one typically involves the reaction of a pyridazinone precursor with 3,3,3-trifluoropropyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the chloro or trifluoropropoxy groups.
Reduction: Reduction reactions could target the pyridazinone ring or the chloro substituent.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could produce a variety of functionalized pyridazinones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds in the pyridazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazinone derivatives have shown promise.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action for 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrimidine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrazine
Uniqueness
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trifluoropropoxy group, in particular, can impart unique electronic and steric properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
1346697-63-9 |
|---|---|
Molekularformel |
C7H6ClF3N2O2 |
Molekulargewicht |
242.58 g/mol |
IUPAC-Name |
5-chloro-4-(3,3,3-trifluoropropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-5-4(3-12-13-6(5)14)15-2-1-7(9,10)11/h3H,1-2H2,(H,13,14) |
InChI-Schlüssel |
ZGINRHDCNSWJNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=O)C(=C1OCCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11871258.png)
![1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B11871277.png)
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)


![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)


![2-amino-N,3-dimethyl-N-[(1S)-1-pyrazin-2-ylethyl]butanamide](/img/structure/B11871347.png)

